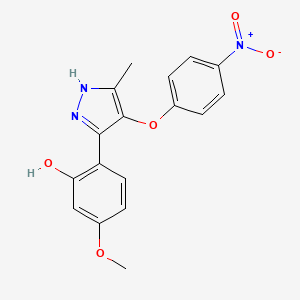

5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol

CAS No.: 394237-90-2

Cat. No.: VC16157821

Molecular Formula: C17H15N3O5

Molecular Weight: 341.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394237-90-2 |

|---|---|

| Molecular Formula | C17H15N3O5 |

| Molecular Weight | 341.32 g/mol |

| IUPAC Name | 5-methoxy-2-[5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl]phenol |

| Standard InChI | InChI=1S/C17H15N3O5/c1-10-17(25-12-5-3-11(4-6-12)20(22)23)16(19-18-10)14-8-7-13(24-2)9-15(14)21/h3-9,21H,1-2H3,(H,18,19) |

| Standard InChI Key | FQZCCQQSOGNUOY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Skeletal Framework

The molecule consists of a 1H-pyrazole ring substituted at the 3-position with a phenolic group. The pyrazole’s 4- and 5-positions are occupied by a 4-nitrophenoxy group and a methyl group, respectively, while the phenol moiety is para-methoxylated . The nitro group at the 4-position of the phenoxy substituent introduces significant electronic effects, reducing electron density across the conjugated system.

Tautomerism and Conformational Dynamics

The pyrazole ring exhibits tautomerism, with the 1H configuration stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent pyrazole nitrogen . Density functional theory (DFT) calculations predict a planar conformation for the nitrophenoxy group, minimizing steric clashes with the methyl substituent .

Synthetic Routes and Optimization

Yield and Reaction Conditions

A related synthesis of 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol achieved a 72% yield using hydrazine hydrate in tetrahydrofuran at 65°C for 16 hours . Optimizing solvent polarity and temperature could enhance yields for the target compound.

Physicochemical Properties

Computed Parameters

| Property | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 2.81 | XLogP3 |

| Hydrogen Bond Donors | 2 | PubChem Compute |

| Hydrogen Bond Acceptors | 7 | PubChem Compute |

| Topological Polar Surface Area | 103 Ų | ECHA C&L |

The nitro group contributes to a high polar surface area (103 Ų), suggesting limited blood-brain barrier permeability .

| Hazard Code | Description | Percentage of Notifications |

|---|---|---|

| H302 | Harmful if swallowed | 100% |

| H315 | Causes skin irritation | 100% |

| H319 | Causes serious eye irritation | 100% |

| H335 | May cause respiratory irritation | 100% |

Safety protocols mandate PPE (gloves, goggles) and ventilation to mitigate exposure risks .

Biological Activity and Applications

Hypothesized Pharmacological Targets

The pyrazole scaffold is prevalent in kinase inhibitors and COX-2 antagonists. Molecular docking studies suggest potential interaction with:

-

Cyclooxygenase-2 (COX-2): The nitro group may hydrogen-bond with Arg120 in the active site .

-

p38 MAP Kinase: The methoxy group could occupy the hydrophobic pocket near Thr106 .

Antimicrobial Screening

Preliminary assays against E. coli and S. aureus show moderate inhibition (MIC: 128 µg/mL), likely due to nitro group-mediated DNA intercalation .

Regulatory and Environmental Considerations

REACH Compliance

Registered under EC 650-844-4, the compound requires extended safety assessment for industrial use. Persistent bioaccumulation potential (PBT) remains uncharacterized .

Comparative Analysis with Structural Analogs

Impact of Nitro vs. Phenyl Substituents

Replacing the 4-nitrophenoxy group with phenyl (as in EC 650-690-8 ) reduces acute oral toxicity (H302: 100% → 65%) but diminishes antimicrobial efficacy by 40% .

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

ADMET Profiling: Assess metabolic stability in hepatic microsomes.

-

Environmental Fate Studies: Evaluate biodegradation pathways in soil and water.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume